molecular formula C7H11N3O B1498058 6-Methoxy-5-amino-2-methylaminopyridine CAS No. 471254-59-8

6-Methoxy-5-amino-2-methylaminopyridine

Cat. No.: B1498058
CAS No.: 471254-59-8
M. Wt: 153.18 g/mol
InChI Key: IIVMVUMPCFMVFJ-UHFFFAOYSA-N
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Description

6-Methoxy-5-amino-2-methylaminopyridine is a chemical compound with the molecular formula C_7H_10N_2O. It is characterized by the presence of a methoxy group (-OCH_3), an amino group (-NH_2), and a methylamino group (-NHCH_3) attached to a pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-amino-2-methylaminopyridine typically involves multiple steps, starting from simpler pyridine derivatives. One common synthetic route is the amination of 2-methylaminopyridine followed by methoxylation and amination reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalysts to improve yield and purity. The process requires precise control of temperature, pressure, and reactant concentrations to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-5-amino-2-methylaminopyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K_2CO_3).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of various substituted pyridine derivatives.

Scientific Research Applications

6-Methoxy-5-amino-2-methylaminopyridine is utilized in several scientific research fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

6-Methoxy-5-amino-2-methylaminopyridine is similar to other pyridine derivatives, such as 2-methylaminopyridine and 6-methoxypyridine . its unique combination of functional groups gives it distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other pyridine derivatives may not be as effective.

Comparison with Similar Compounds

  • 2-Methylaminopyridine

  • 6-Methoxypyridine

  • 3-Amino-2-methylaminopyridine

  • 4-Methoxy-2-methylaminopyridine

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Properties

IUPAC Name

6-methoxy-2-N-methylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-9-6-4-3-5(8)7(10-6)11-2/h3-4H,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVMVUMPCFMVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655797
Record name 6-Methoxy-N~2~-methylpyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471254-59-8
Record name 6-Methoxy-N~2~-methylpyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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